

Technical Support Center: Preventing Desiccation and Cracking of Agar Plates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Agar

Cat. No.: B569324

[Get Quote](#)

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and address the common issues of **agar** plate desiccation (drying out) and cracking.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of agar plate desiccation and cracking?

A1: Desiccation and cracking of **agar** plates are primarily caused by moisture loss.[\[1\]](#)[\[2\]](#) The main contributing factors include:

- Environmental Conditions: Exposure to warm, dry air, aggressive airflow from incubators or cleanroom facilities, and low ambient humidity accelerate evaporation from the **agar** surface. [\[1\]](#)[\[2\]](#)[\[3\]](#) This is sometimes referred to as the "hairdryer effect".[\[3\]](#)[\[4\]](#)
- Improper Pouring Technique: Pouring **agar** at a temperature that is too cool can result in bubbles and uneven solidification, while pouring it too hot can lead to excess condensation and subsequent moisture loss.[\[5\]](#)[\[6\]](#)[\[7\]](#) Pouring plates too thin also makes them more susceptible to drying out quickly.[\[5\]](#)[\[8\]](#)
- Inadequate Storage: Storing plates without proper sealing, at incorrect temperatures, or in areas with high airflow can lead to significant moisture loss over time.[\[9\]](#)[\[10\]](#)[\[11\]](#) Rapid

temperature fluctuations during storage can also cause condensation, which alters the water content of the media.[12][13]

- Extended Incubation: Long incubation periods, especially in incubators with circulating fans, can dry out plates.[14][15]
- Media Composition: The addition of certain neutralizers or a higher concentration of **agar** can sometimes lead to reduced media strength, promoting cracking as the media loses moisture.[1][3][4] High doses of irradiation used for sterilization can also contribute to desiccation.[4]

Q2: How can I prevent my agar plates from drying out during long-term incubation?

A2: For incubation periods longer than two weeks, several strategies can help maintain moisture levels:

- Increase **Agar** Volume: Pouring thicker plates with more **agar** medium (e.g., filling the plate to 3/4 full) provides a larger water reservoir.[14] A fill volume of 27-30 mL is often recommended for long-term use compared to a standard 18-20 mL.[3][16]
- Seal the Plates: Wrap the edges of the petri dishes with parafilm to create a seal that minimizes moisture loss.[9][14]
- Increase Incubator Humidity: If your incubator has humidity control, maintain a level of 70% or higher.[17] If not, placing a pan of sterile water inside the incubator can help increase the ambient humidity.[14][15][17]
- Use Plate Bags or Containers: Incubating plates inside sealed plastic bags or containers can create a humid microenvironment, reducing desiccation.[18]

Q3: What are the optimal procedures for pouring and preparing agar plates to ensure their stability?

A3: Following best practices during preparation is critical for preventing future issues. This involves careful temperature control, proper drying, and correct storage techniques. For a detailed step-by-step guide, please refer to the Experimental Protocol section below.

Q4: How does condensation affect my plates, and how can I prevent it?

A4: Condensation, the formation of water droplets on the petri dish lid, can be problematic.[\[13\]](#) It can lead to the contamination of your culture by allowing microbes to move across the **agar** surface, resulting in smeared or confluent growth.[\[13\]](#) To prevent condensation:

- Cool **Agar** Before Pouring: Allow the autoclaved **agar** to cool to approximately 50-55°C before pouring.[\[5\]](#)[\[6\]](#)[\[7\]](#) Pouring **agar** when it is too hot is a primary cause of condensation.[\[6\]](#)
- Allow Plates to Solidify: Let the plates cool and completely solidify at room temperature before moving them.[\[9\]](#)
- Store Plates Inverted: Always store plates upside down (**agar** side up).[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[19\]](#)[\[20\]](#) This prevents any condensation that does form on the lid from dripping onto the **agar** surface.
- Dry Plates Before Use: If plates are too wet, you can dry them in a laminar flow cabinet with the lids slightly ajar for 15-30 minutes.[\[9\]](#)[\[10\]](#)

Q5: When should I discard plates that show signs of desiccation?

A5: Plates should be discarded if you observe any of the following signs of deterioration:

- Visible cracking or shrinking of the **agar** from the sides of the dish.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- Loss of volume or change in the physical integrity of the medium.[\[10\]](#)[\[21\]](#)
- Contamination that may have occurred during storage.[\[19\]](#)
- Exceeding the expiration date, especially for media containing unstable components like certain antibiotics.[\[5\]](#)[\[19\]](#)

Troubleshooting Guides

Scenario 1: My newly poured plates are cracking or shrinking after just a few days in storage.

- Question: I just made a batch of plates, and they are already showing cracks and pulling away from the dish walls. What went wrong?
- Answer: This is likely due to improper pouring or initial storage conditions. Follow this troubleshooting workflow:

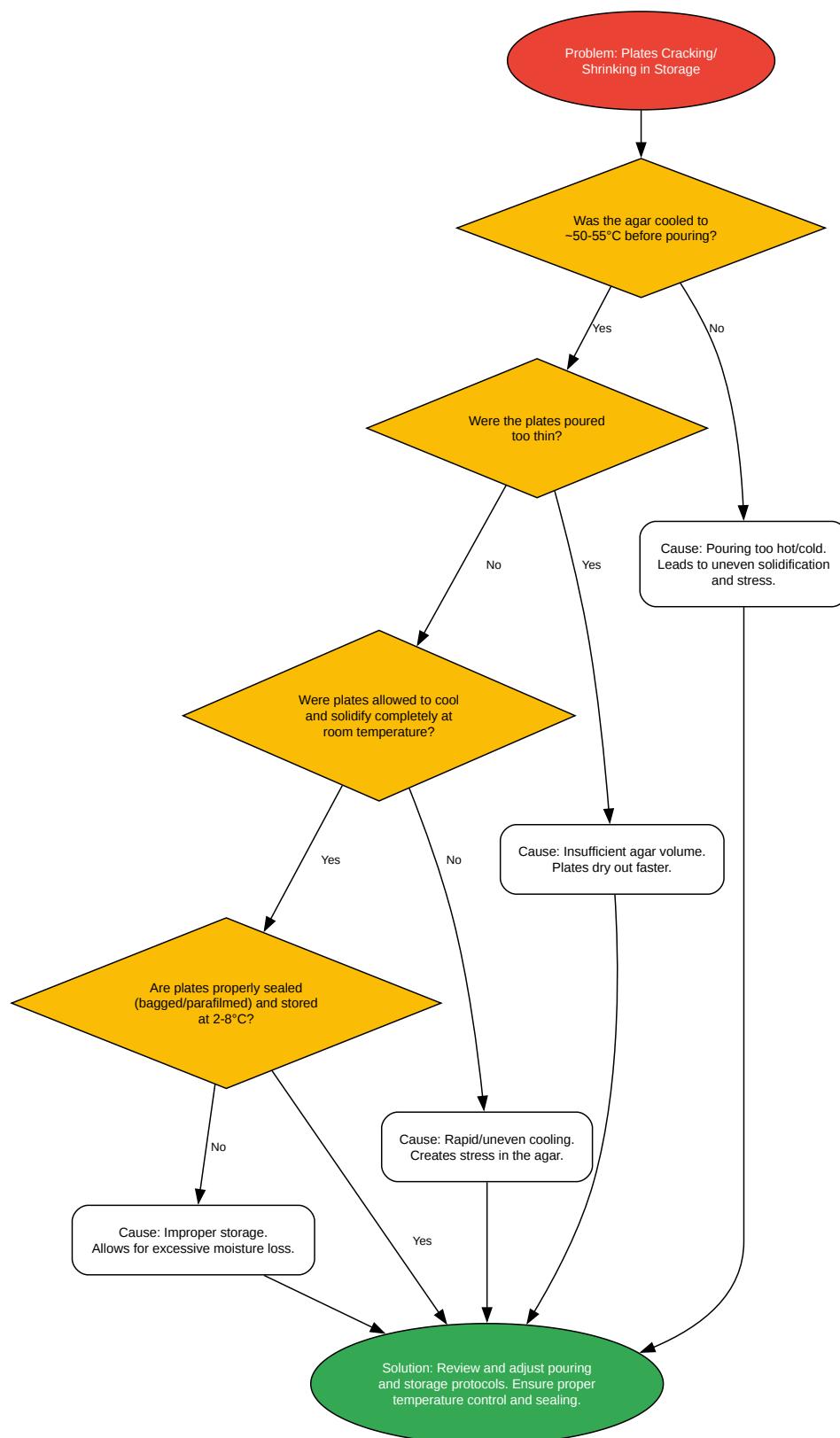

[Click to download full resolution via product page](#)

Fig 1. Troubleshooting workflow for plates cracking in storage.

Scenario 2: My plates are drying out and cracking during incubation.

- Question: My experiments require long incubation times, but the plates are desiccating before the experiment is complete. How can I fix this?
- Answer: Desiccation during incubation is a common challenge, especially in high-airflow incubators. Here are the steps to address it:

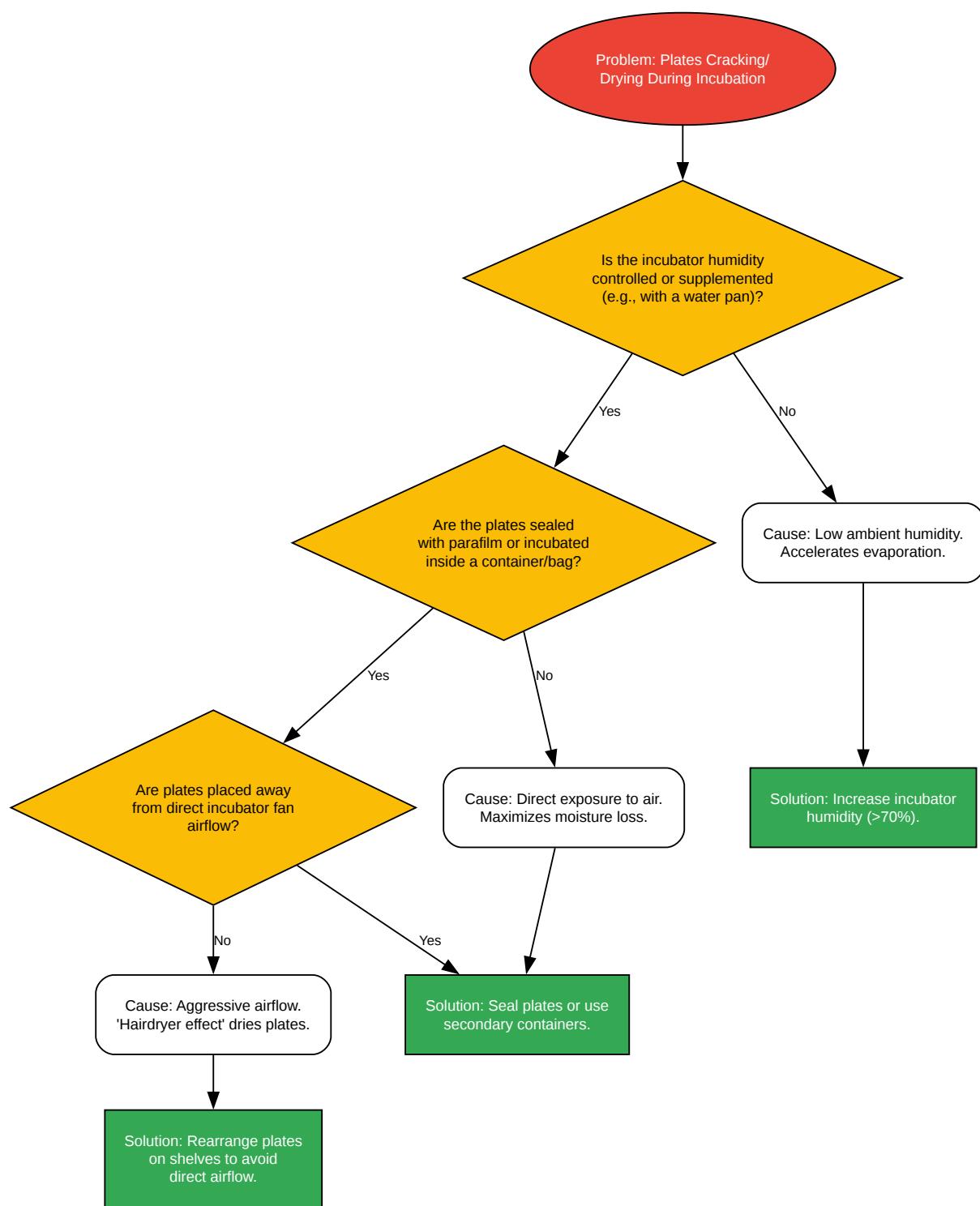

[Click to download full resolution via product page](#)

Fig 2. Troubleshooting workflow for plates drying during incubation.

Quantitative Data Summary

For optimal results and longevity of your **agar** plates, adhere to the following parameters.

Parameter	Recommended Value / Range	Key Best Practices
Agar Pouring Temperature	50 - 55°C	Cool autoclaved media in a water bath for consistency. Pouring when you can comfortably hold the flask is a good rule of thumb.[5][6][7]
Agar Fill Volume	20 - 30 mL per 90mm plate	Use thicker plates (~30 mL) for long-term storage or incubation to prevent drying.[5][16]
Post-Pouring Drying	Room temperature until set	Let plates solidify completely at room temperature on a level surface before moving.[9][22]
Pre-Use Drying (if wet)	15 - 30 minutes at 37°C	If condensation is excessive, dry plates inverted with lids ajar in a laminar flow hood or incubator.[9][10]
Storage Temperature	2 - 8°C	Refrigeration slows microbial growth and drying. Avoid freezing compartments.[9][10][17]
Storage Conditions	Inverted, in sealed bags	Store plates upside down in their original sleeves or sealed bags to prevent contamination and moisture loss.[9][19]
Incubation Humidity	≥ 70%	Use a humidified incubator or a water pan to minimize desiccation during growth.[17]
Shelf-life (General Media)	~2 - 4 weeks	Always label plates with the pouring date and use the oldest stock first.[9][16]

Shelf-life (w/ Antibiotics)	Varies (e.g., Ampicillin ~1 month)	Antibiotics can degrade; check stability and do not store for extended periods.[5][19]
-----------------------------	------------------------------------	--

Experimental Protocols

Protocol: Pouring and Storing Agar Plates for Optimal Stability

This protocol outlines the key steps to prepare **agar** plates that are resistant to desiccation and cracking.

- Media Preparation: Prepare the **agar** medium according to the manufacturer's recipe. Ensure the **agar** powder is fully dissolved before autoclaving to prevent a grainy texture and weak gel structure.[8]
- Autoclaving: Sterilize the medium by autoclaving for the recommended time (typically 25 minutes at 121°C).[16]
- Cooling the **Agar**: After autoclaving, place the media bottle in a 55°C water bath to cool.[6] [16] This ensures a consistent and optimal pouring temperature. If adding heat-labile supplements (e.g., antibiotics), wait until the medium has cooled to this temperature before adding them.
- Pouring the Plates:
 - Work in a sterile environment, such as near a Bunsen burner flame or in a laminar flow hood.[16]
 - Pour approximately 25-30 mL of the cooled **agar** into each 90mm petri dish.[16]
 - Open the lid of the petri dish minimally and at an angle to prevent airborne contamination. [20]
 - If bubbles form on the surface, they can be removed by briefly passing a flame over the surface of the molten **agar**.[5]

- Solidification and Drying:
 - Leave the poured plates undisturbed on a level surface at room temperature until the **agar** has completely solidified (at least 20-30 minutes).[16][20]
 - Once set, invert the plates to prevent condensation from dripping onto the **agar** surface.[5][6]
- Storage:
 - Stack the inverted plates and place them back into their original plastic sleeve or a sealed bag.[9][19]
 - Label the bag with the media type and the date of pouring.[9]
 - Store the sealed plates in a refrigerator at 2-8°C.[9][10] Ensure they are not placed in areas with high airflow or near a freezer compartment.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cracked Agar Plates and Shrinkage – The Causes and How to Address Them Nordic Biolabs - Leverantör av labprodukter & teknisk service [nordicbiolabs.se]
- 2. researchgate.net [researchgate.net]
- 3. cherwell-labs.co.uk [cherwell-labs.co.uk]
- 4. ejpps.online [ejpps.online]
- 5. umsl.edu [umsl.edu]
- 6. Preventing condensation in agar plates | UK Science Technician Community [community.prepoom.org]
- 7. singerinstruments.zendesk.com [singerinstruments.zendesk.com]
- 8. Reddit - The heart of the internet [reddit.com]

- 9. Agar Plate Storage: A Complete Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Agar Plate Storage: A Complete Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. tmmedia.in [tmmedia.in]
- 12. cherwell-labs.co.uk [cherwell-labs.co.uk]
- 13. cherwell-labs.co.uk [cherwell-labs.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. The Friedman Lab Chronicles: Double agar troubles [nirfriedmanlab.blogspot.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. journals.asm.org [journals.asm.org]
- 19. sciencing.com [sciencing.com]
- 20. flinnsci.ca [flinnsci.ca]
- 21. Agar plate desiccation: Causes, consequences, and practical solutions [cleanroomtechnology.com]
- 22. amhuru.com [amhuru.com]
- To cite this document: BenchChem. [Technical Support Center: Preventing Desiccation and Cracking of Agar Plates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569324#preventing-desiccation-and-cracking-of-agar-plates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com